5β-Stigmastane

Vue d'ensemble

Description

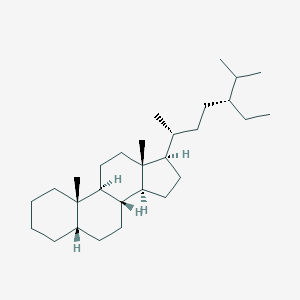

5β-Stigmastane is a steroidal sapogenin found in various plants and is an important intermediate in the biosynthesis of several plant steroids. It is characterized by its unique molecular structure, which has implications for its synthesis, chemical behavior, and physical and chemical properties.

Synthesis Analysis

The synthesis of this compound and its derivatives involves complex organic reactions, starting from natural sterols like stigmasterol. For instance, new analogs of 28-homocastasterone have been synthesized from stigmasterol, showcasing the chemical versatility of stigmastane derivatives in generating bioactive compounds (Ramirez et al., 2000).

Molecular Structure Analysis

The molecular structure of this compound derivatives has been elucidated using spectroscopic methods, revealing complex structures such as stigmastane-type steroids with unique conjugated Δ7,9(11) diene segments and highly oxygenated side chains (Liu et al., 2019). These structural features are crucial for the biological activity and chemical reactivity of these compounds.

Chemical Reactions and Properties

This compound and its derivatives undergo various chemical reactions, highlighting their reactivity and potential for chemical modifications. For example, the singlet-oxygen ene reaction with 3β-substituted stigmastanes presents an alternative pathway for the classical Schenck rearrangement, demonstrating the compounds' reactive nature under specific conditions (Ponce et al., 2000).

Physical Properties Analysis

The physical properties of this compound derivatives, such as solubility and crystallinity, are influenced by their molecular structure. However, specific studies detailing the physical properties of this compound itself were not identified in the current literature search, suggesting a gap in the available research.

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity with various chemical agents and stability under different conditions, are determined by its steroidal structure. Mass spectrometry characterization has been used to study the hydroxy derivatives of related sterols, providing insights into the chemical behavior of this compound and its analogs (Bortolomeazzi et al., 1999).

Applications De Recherche Scientifique

Intérêt biologique

Le 5β-Stigmastane est un stigmastane , qui est une classe de stéroïdes. Il fait partie du Chemical Entities of Biological Interest (ChEBI), un dictionnaire d'entités moléculaires librement accessible qui se concentre sur les « petites » molécules chimiques . Cela suggère que le this compound pourrait avoir des applications potentielles dans la recherche biologique, en particulier dans l'étude des entités moléculaires et de leurs interactions.

Activité anti-neuro-inflammatoire

La recherche a montré que les stéroïdes polyhydroxylés de type stigmastane dérivés de Vernonia amygdalina ont une activité anti-neuro-inflammatoire . Ces composés ont été trouvés pour supprimer la dégradation de l'IκB induite par le LPS et restreindre l'activation des voies PI3K/AKT et p38 MAPK . Cela suggère que le this compound pourrait potentiellement être utilisé dans le développement de traitements pour les affections neuro-inflammatoires.

Recherche pharmaceutique

Le stigmastérol, un phytostérol insaturé qui appartient à la classe des stéroïdes , a été utilisé comme candidat pour une modification synthétique dans le but d'améliorer l'activité anticancéreuse . Étant donné que le this compound est un type de stigmastane, il pourrait potentiellement être utilisé dans des applications de recherche pharmaceutique similaires.

Recherche sur les produits naturels

Vernonia amygdalina, une plante qui contient des stéroïdes de type stigmastane, s'est avérée posséder diverses bioactivités, notamment des activités anticancéreuses, antioxydantes, antipaludiques, antidiabétiques, anthelmintiques et antibactériennes . Cela suggère que le this compound pourrait être intéressant dans la recherche sur les produits naturels, en particulier dans l'étude des propriétés bioactives des composés d'origine végétale.

Industrie agricole

Vernonia amygdalina, qui contient des stéroïdes de type stigmastane, a été utilisée comme anti-appétants pour les insectes et appliquée dans l'industrie agricole . Cela suggère que le this compound pourrait potentiellement être utilisé dans le développement d'insecticides naturels ou d'autres produits agricoles.

Innovation pharmaceutique

Les produits naturels sont de grands trésors pour la découverte de composés de tête dans l'innovation pharmaceutique . Étant donné que le this compound est un produit naturel, il pourrait potentiellement être utilisé dans la découverte et le développement de nouveaux médicaments.

Orientations Futures

Mécanisme D'action

Target of Action

5beta-Stigmastane, a phytosterol derived from multiple herbaceous plants, has been shown to have various pharmacological effects Related compounds such as stigmasterol have been shown to interact with proteins involved in the pi3k/akt signaling pathway and cyclin-dependent kinases (cdks) .

Mode of Action

Stigmasterol, a related compound, has been shown to trigger apoptosis in tumor cells by regulating the pi3k/akt signaling pathway and the generation of mitochondrial reactive oxygen species . Its anti-proliferative activity is mainly dependent on its modulatory effect on cyclin proteins and CDK .

Biochemical Pathways

Stigmasterol has been shown to regulate the pi3k/akt signaling pathway . This pathway is crucial in cellular processes such as cell growth, proliferation, differentiation, and survival.

Pharmacokinetics

The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

Stigmasterol, a related compound, has been shown to promote apoptosis, inhibit proliferation, metastasis and invasion, and induce autophagy in tumor cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound . Factors such as diet, lifestyle, and exposure to pollutants can induce changes in gene expression, potentially influencing the action of compounds like 5beta-Stigmastane . .

Propriétés

IUPAC Name |

(5S,8R,9S,10S,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H52/c1-7-22(20(2)3)12-11-21(4)25-15-16-26-24-14-13-23-10-8-9-18-28(23,5)27(24)17-19-29(25,26)6/h20-27H,7-19H2,1-6H3/t21-,22-,23+,24+,25-,26+,27+,28+,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKBHKNPLNHLYHT-LKHYOGBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCCC4)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H52 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601025645 | |

| Record name | (5beta)-Stigmastane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601025645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4705-29-7 | |

| Record name | (5beta)-Stigmastane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601025645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Stigmastane, (5β)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z454BZJ5T3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

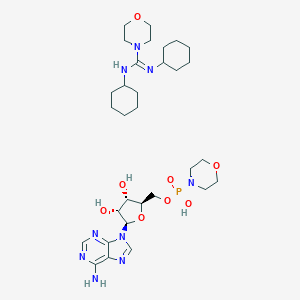

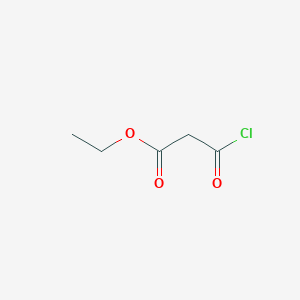

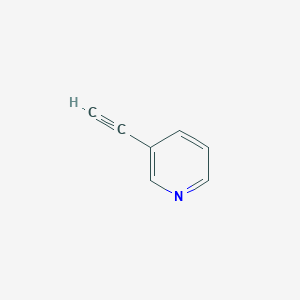

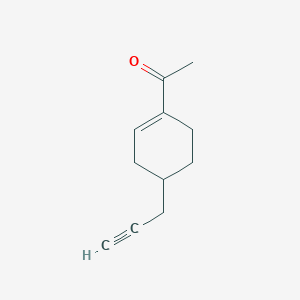

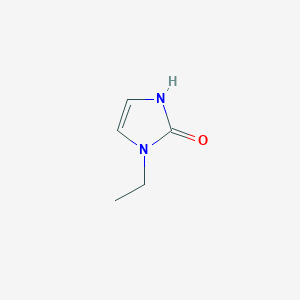

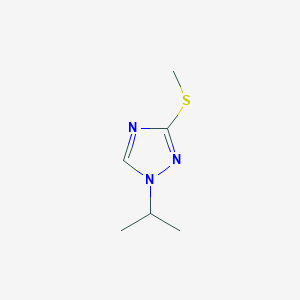

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,9-Bis(2,4-di-tert-butylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane](/img/structure/B57288.png)

![(2Z)-2-[(4E)-4-[(E)-4-(2,6,6-Trimethylcyclohexen-1-yl)but-3-en-2-ylidene]cyclohept-2-en-1-ylidene]acetaldehyde](/img/structure/B57305.png)